molecular formula C17H27N3O2S B2969174 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 2034571-87-2

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2969174
CAS RN: 2034571-87-2
M. Wt: 337.48
InChI Key: JARIYUOFIDTEBG-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Compounds similar to 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been synthesized and assessed for their antiacetylcholinesterase activity, demonstrating the potential for developing treatments for diseases such as Alzheimer's. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed high inhibitory activities, indicating the importance of the structural configuration for biological activity (Vidaluc et al., 1995).

Structural and Conformational Studies

Research has also focused on understanding the conformational adjustments and structural characteristics of urea and thiourea-based assemblies. These studies provide insights into the molecular interactions and properties that can be exploited for specific applications, such as the development of new materials or the design of drug molecules with improved efficacy (Phukan & Baruah, 2016).

Pharmacological Applications

Derivatives of urea, including those with structures akin to this compound, have been explored for their pharmacological potential. For example, 1,3-disubstituted ureas with a piperidyl moiety were synthesized and identified as inhibitors of human and murine soluble epoxide hydrolase, demonstrating their relevance in the development of treatments for inflammatory pain (Rose et al., 2010).

Material Science Applications

In material science, urea and thiourea derivatives have been used as corrosion inhibitors for metals, showcasing the compound's utility in protecting materials from degradation. Studies on Mannich bases derived from urea have illustrated their effectiveness in preventing corrosion of mild steel surfaces in acidic environments, highlighting their potential in industrial applications (Jeeva et al., 2015).

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-11-16-2-1-8-22-16)18-10-14-3-6-20(7-4-14)12-15-5-9-23-13-15/h5,9,13-14,16H,1-4,6-8,10-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIYUOFIDTEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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